Altiloxin B

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H23ClO4 |

|---|---|

Molecular Weight |

302.79 g/mol |

IUPAC Name |

(1aS,3R,4R,4aR,7S,8aS)-7-chloro-3-hydroxy-3,4a,8,8-tetramethyl-1a,2,4,5,6,7-hexahydronaphtho[4,4a-b]oxirene-4-carboxylic acid |

InChI |

InChI=1S/C15H23ClO4/c1-12(2)8(16)5-6-13(3)10(11(17)18)14(4,19)7-9-15(12,13)20-9/h8-10,19H,5-7H2,1-4H3,(H,17,18)/t8-,9-,10+,13+,14+,15+/m0/s1 |

InChI Key |

FZDLFIRMAQCUGH-MSKJFZEMSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@]13[C@@H](O3)C[C@@]([C@@H]2C(=O)O)(C)O)(C)C)Cl |

Canonical SMILES |

CC1(C(CCC2(C13C(O3)CC(C2C(=O)O)(C)O)C)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Altiloxin B?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altiloxin B is a chlorinated sesquiterpenoid natural product. To date, scientific literature on this compound is limited, with available information primarily centered on its chemical identity. This document provides a concise summary of the known structural details of this compound. Further research would be required to elucidate its biological activity and potential applications in drug development.

Chemical Structure and Properties

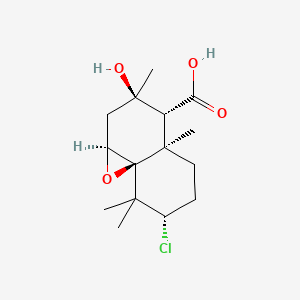

This compound is a complex molecule characterized by a fused ring system containing a chlorine atom and an epoxide functional group. Its systematic name is (1aS,3R,4R,4aR,7S,8aS)-7-chloro-3-hydroxy-3,4a,8,8-tetramethyl-1a,2,4,5,6,7-hexahydronaphtho[4,4a-b]oxirene-4-carboxylic acid[1].

The core structure of this compound is a hexahydronaphtho[4,4a-b]oxirene, which is a tricyclic system composed of a cyclohexane ring fused to a cyclohexene ring, which in turn is fused to an oxirane (epoxide) ring. The molecule is further substituted with four methyl groups, a hydroxyl group, a carboxylic acid group, and a chlorine atom. The specific stereochemistry of these substituents is crucial for its three-dimensional structure and, presumably, its biological function.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₃ClO₄ | PubChem CID: 21771907 |

| Molecular Weight | 302.79 g/mol | PubChem CID: 21771907 |

| IUPAC Name | (1aS,3R,4R,4aR,7S,8aS)-7-chloro-3-hydroxy-3,4a,8,8-tetramethyl-1a,2,4,5,6,7-hexahydronaphtho[4,4a-b]oxirene-4-carboxylic acid | PubChem CID: 21771907 |

| Canonical SMILES | C[C@]12CC--INVALID-LINK--C--INVALID-LINK--O)(C)O)(C)C">C@@HCl | PubChem CID: 21771907 |

| InChI Key | FZDLFIRMAQCUGH-MSKJFZEMSA-N | PubChem CID: 21771907 |

Experimental Data

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity of this compound, including its mechanism of action or any associated signaling pathways. Further research is necessary to explore the pharmacological potential of this natural product.

Logical Workflow for Future Research

The following diagram outlines a potential workflow for future research on this compound, starting from its natural source to potential therapeutic applications.

Caption: A proposed workflow for the comprehensive study of this compound.

Conclusion

This compound represents a structurally interesting natural product whose full scientific and therapeutic potential remains to be explored. The information provided herein, based on publicly available data, serves as a foundational guide. Significant further research, including isolation from its natural source or total synthesis, comprehensive spectroscopic analysis, and in-depth biological evaluation, is required to unlock the potential of this compound for researchers, scientists, and drug development professionals.

References

Altiloxin B: A Technical Overview of a Secondary Metabolite from Phomopsis asparagi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altiloxin B is a secondary metabolite produced by the fungus Phomopsis asparagi[1]. This document provides a summary of the currently available physical and chemical properties of this compound. It is important to note that while the producing organism is known for a diverse array of bioactive compounds, specific biological activities and detailed experimental data for this compound are not extensively reported in publicly accessible scientific literature.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound have been computed and are available through public chemical databases. A summary of these properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃ClO₄ | PubChem[1] |

| Molecular Weight | 302.79 g/mol | PubChem[1] |

| IUPAC Name | (1aS,3R,4R,4aR,7S,8aS)-7-chloro-3-hydroxy-3,4a,8,8-tetramethyl-1a,2,4,5,6,7-hexahydronaphtho[4,4a-b]oxirene-4-carboxylic acid | PubChem[1] |

| CAS Registry Number | 92675-14-4 | PubChem[1] |

| Canonical SMILES | C[C@]12CC--INVALID-LINK--C--INVALID-LINK--O)(C)O)(C)C">C@@HCl | PubChem[1] |

| InChI Key | FZDLFIRMAQCUGH-MSKJFZEMSA-N | PubChem[1] |

Note: Properties such as melting point, boiling point, and solubility are not available in the reviewed literature.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound are not available in the surveyed public scientific databases. The structural elucidation of other novel compounds from Phomopsis asparagi has been achieved using 1D and 2D NMR, mass spectrometry, and other spectroscopic techniques, suggesting that similar methods were likely employed for this compound[2][3][4][5]. However, the specific data sets for this compound have not been published.

Biological Activity and Signaling Pathways

Currently, there are no specific studies detailing the biological activity or the mechanism of action of this compound. The producing fungus, Phomopsis asparagi, is known to synthesize a variety of other secondary metabolites with a broad spectrum of biological activities. These include compounds with:

-

Immunosuppressive properties [4]

-

α-Glucosidase inhibition [5]

-

Cytotoxic effects

-

Acetylcholinesterase inhibition [3]

It is plausible that this compound may also possess biological activity, but further research is required to determine its specific effects and potential cellular targets. Without experimental data, no signaling pathways can be definitively associated with this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not available in the current body of scientific literature. General methodologies for the isolation and structure elucidation of secondary metabolites from Phomopsis asparagi typically involve fermentation, extraction with organic solvents, and various chromatographic techniques for purification. Structure determination is commonly achieved through a combination of spectroscopic methods[2][3][4][5].

Logical Workflow for Future Research

To fully characterize this compound, a logical experimental workflow would be required. The following diagram illustrates a potential research path.

Caption: Proposed workflow for the comprehensive study of this compound.

Conclusion

This compound is a structurally defined natural product from the fungus Phomopsis asparagi. While its basic chemical identity is known, there is a significant gap in the publicly available scientific literature regarding its detailed physical and chemical properties, spectroscopic data, biological activities, and mechanism of action. The information provided herein is based on computed data and the general context of secondary metabolites from its producing organism. Further experimental investigation is necessary to fully characterize this compound and to explore its potential applications in drug discovery and development.

References

- 1. This compound | C15H23ClO4 | CID 21771907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Immunosuppressive Cytochalasins from the Mangrove Endophytic Fungus Phomopsis asparagi DHS-48 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Five new secondary metabolites from the fungus Phomopsis asparagi - PubMed [pubmed.ncbi.nlm.nih.gov]

Altiloxin B: A Review of Its Limitedly Characterized Biological Activities

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Altiloxin B is a natural product of fungal origin, identified as a phytotoxin. Despite its discovery and structural elucidation, publicly available data on its specific biological activities, mechanisms of action, and the experimental protocols used for its assessment are notably scarce. This document summarizes the current, limited understanding of this compound, highlighting the significant gaps in existing research. It is important to note that a comprehensive technical guide with detailed quantitative data and experimental protocols, as initially intended, cannot be constructed from the currently accessible scientific literature.

Known Biological Context and Activity

This compound has been isolated from fungal species including Phoma asparagi and Pestalotiopsis sp. The primary biological activity attributed to this compound is its phytotoxicity, specifically the inhibition of asparagus root growth. However, detailed quantitative data, such as IC50 values for this inhibitory effect, are not reported in the available literature.

While direct antimicrobial studies on this compound are not described, a structurally related compound, pestalotiopen A, for which this compound is a proposed biosynthetic precursor, has demonstrated moderate antimicrobial activity against Enterococcus faecalis. This suggests a potential, albeit unexplored, avenue for investigating the antimicrobial properties of this compound itself.

Biosynthetic Relationships of this compound

The following diagram illustrates the known origins and biosynthetic role of this compound based on current literature.

Gaps in Current Knowledge and Future Directions

The existing literature presents a significant opportunity for further research into the biological activities of this compound. Key areas that remain to be investigated include:

-

Quantitative Assessment of Phytotoxicity: Determining the specific concentrations at which this compound inhibits plant growth (e.g., IC50 values) would provide crucial data for understanding its potency.

-

Antimicrobial Screening: A systematic evaluation of this compound against a panel of bacteria and fungi is warranted, given the activity of its derivative, pestalotiopen A.

-

Cytotoxicity and Other Bioactivities: The potential cytotoxic effects of this compound against various cell lines, as well as other potential bioactivities (e.g., antiviral, anti-inflammatory), have not been explored.

-

Mechanism of Action: There is no information on the specific molecular targets or signaling pathways through which this compound exerts its phytotoxic effects. Elucidating these mechanisms would be a critical step in understanding its biological function.

Conclusion

Altiloxin B: A Technical Guide to Speculative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific molecular mechanism of action of Altiloxin B is not extensively available in peer-reviewed literature. This document synthesizes the known information and presents speculative mechanisms based on the compound's classification and activities of structurally related molecules. The proposed pathways and experimental designs are intended to serve as a guide for future research.

Introduction

This compound is a chlorinated sesquiterpenoid natural product isolated from endophytic fungi such as Phomopsis asparagi and Pestalotiopsis sp.[1] Structurally, it possesses a complex polycyclic system. While its definitive biological role is yet to be elucidated, it has been classified as a phytotoxin and identified in studies screening for inhibitors of Advanced Glycation End Products (AGEs). Furthermore, it is hypothesized to be a biosynthetic precursor to other bioactive compounds, such as pestalotiopens.

This technical guide provides an in-depth exploration of the speculative mechanisms of action for this compound, drawing parallels with known fungal metabolites and biochemical pathways. It includes hypothetical signaling pathways, potential experimental workflows, and generalized protocols to facilitate further investigation into this molecule's therapeutic and phytotoxic potential.

Known Properties and Biological Context

This compound is a secondary metabolite, suggesting a role in the ecological interactions of its source organism. Its identification as a phytotoxin implies it may be involved in pathogenesis or defense mechanisms in plant-fungus interactions. Its mention in a screen for AGEs inhibitors suggests a potential role in mitigating non-enzymatic glycation of proteins and lipids, a process implicated in aging and diabetic complications.

2.1 Biosynthetic Role

This compound is proposed as a key intermediate in the biosynthesis of more complex hybrid metabolites like Pestalotiopen A and B. This suggests the existence of a dedicated biosynthetic gene cluster responsible for its formation and subsequent modification.

Caption: Proposed biosynthetic relationship of this compound to other metabolites.

Quantitative Data

Direct quantitative data on the biological activity of this compound is scarce. However, data for a closely related downstream product, Pestalotiopen A, provides context for the potential bioactivity of this structural class.

| Compound | Assay | Organism/Target | Result |

| Pestalotiopen A | Antimicrobial Activity | Enterococcus faecalis | Moderate Activity |

Note: "Moderate Activity" is as described in the literature; specific MIC values were not found in the provided search results.

Speculative Mechanism of Action 1: Phytotoxicity

As a designated phytotoxin from a Phomopsis species, this compound may share mechanisms with other toxins from this genus. A plausible mechanism is the disruption of plant cell membrane potential.

4.1 Proposed Pathway: H+-ATPase Dysregulation

Some phytotoxins from Phomopsis amygdali are known to irreversibly activate the plant plasma membrane H+-ATPase.[2] This leads to uncontrolled proton pumping out of the cell, causing hyperpolarization of the membrane, disruption of ion gradients, stomatal dysfunction, and ultimately, lethal wilting.[2] this compound could potentially interact with this critical enzyme or associated regulatory proteins.

Caption: Hypothetical mechanism of this compound-induced phytotoxicity via H+-ATPase.

Speculative Mechanism of Action 2: Inhibition of Advanced Glycation End Products (AGEs)

The formation of AGEs is a complex, non-enzymatic process involving the reaction of reducing sugars with proteins or lipids. Inhibitors can act at various stages of this pathway.[3]

5.1 Proposed Pathway: Dicarbonyl Trapping and Antioxidant Activity

A primary route of AGEs formation involves the generation of highly reactive dicarbonyl intermediates like methylglyoxal (MGO) and glyoxal (GO). Many natural product inhibitors, particularly polyphenols and terpenoids, function by trapping these dicarbonyls, forming inert adducts and preventing them from reacting with proteins.[4] Additionally, oxidative stress accelerates AGEs formation, so compounds with antioxidant properties (radical scavenging, metal chelation) can also inhibit the process.[3][5] this compound, as a terpenoid, may possess such dicarbonyl trapping or antioxidant capabilities.

Caption: Speculative inhibition of AGEs formation by this compound.

Proposed Experimental Protocols

To investigate the speculative mechanisms, specific assays are required. Below is a generalized protocol for an in vitro AGEs inhibition assay.

6.1 Protocol: In Vitro Bovine Serum Albumin (BSA)-Glucose AGEs Inhibition Assay

Objective: To determine the ability of this compound to inhibit the formation of fluorescent AGEs in a model system.

Materials:

-

Bovine Serum Albumin (BSA), fatty acid-free

-

D-Glucose

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium Azide (NaN3)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Aminoguanidine (positive control)

-

96-well black microplates, flat bottom

-

Spectrofluorometer (Excitation: 370 nm, Emission: 440 nm)

Procedure:

-

Reaction Mixture Preparation: Prepare a stock solution of 10 mg/mL BSA and 0.5 M D-Glucose in PBS (pH 7.4). Add 0.02% (w/v) sodium azide to prevent microbial growth.

-

Test Compound Preparation: Prepare a series of dilutions of this compound in PBS. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be non-inhibitory (typically <1%). Prepare a similar dilution series for the positive control, aminoguanidine.

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

Test Wells: 50 µL BSA-Glucose solution + 50 µL this compound dilution.

-

Positive Control Wells: 50 µL BSA-Glucose solution + 50 µL aminoguanidine dilution.

-

Negative Control (Blank): 50 µL BSA-Glucose solution + 50 µL PBS (with solvent).

-

Background Fluorescence: 50 µL BSA solution (no glucose) + 50 µL of the highest concentration of this compound.

-

-

Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 7 days in the dark.

-

Measurement: After incubation, measure the fluorescence intensity of each well using a spectrofluorometer with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

-

Data Analysis:

-

Subtract the background fluorescence from the test and control wells.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Negative Control)] x 100

-

Plot the % inhibition against the concentration of this compound and determine the IC50 value.

-

Recommended Research Workflow

To systematically elucidate the mechanism of action of this compound, a structured research workflow is recommended.

Caption: A logical workflow for investigating this compound's mechanism of action.

Conclusion

This compound represents a compelling natural product with potential applications stemming from its phytotoxic and potential anti-glycation activities. The lack of direct mechanistic studies highlights a significant opportunity for research. The speculative pathways and experimental frameworks presented in this guide are designed to provide a rational foundation for future investigations. Elucidating the precise molecular targets and mechanisms of this compound will be crucial for harnessing its full potential in agriculture or medicine.

References

- 1. This compound | C15H23ClO4 | CID 21771907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Modes of Action of Microbially-Produced Phytotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on mechanism of inhibition of advanced glycation end products formation by plant derived polyphenolic compounds - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. A review on mechanism of inhibition of advanced glycation end products formation by plant derived polyphenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Secondary Metabolites from Phomopsis asparagi

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phomopsis asparagi, a fungus belonging to the Diaporthaceae family, is a well-known plant pathogen responsible for stem blight in asparagus. Beyond its phytopathogenic nature, this fungus has emerged as a prolific source of structurally diverse and biologically active secondary metabolites. These natural products exhibit a wide range of pharmacological activities, including immunosuppressive, cytotoxic, and enzyme-inhibitory effects, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive literature review of the secondary metabolites isolated from Phomopsis asparagi, with a focus on their chemical structures, biological activities, and the experimental methodologies employed for their study.

Data Presentation: Bioactive Secondary Metabolites

The following tables summarize the quantitative data for various bioactive compounds isolated from Phomopsis asparagi.

Table 1: Immunosuppressive Activity of Secondary Metabolites from Phomopsis asparagi

| Compound | Class | Bioactivity | IC50 Value (µM) | Source Strain | Reference |

| Phomoparagin B | Cytochalasan | Inhibition of ConA-induced T-cell proliferation | 11.2 ± 0.3 | DHS-48 | [1] |

| Phomoparagin B | Cytochalasan | Inhibition of LPS-induced B-cell proliferation | 154.4 ± 0.4 | DHS-48 | [1] |

| Cytochalasin H | Cytochalasan | Inhibition of ConA-induced T-cell proliferation | 13.9 ± 0.5 | DHS-48 | [1] |

| Cytochalasin H | Cytochalasan | Inhibition of LPS-induced B-cell proliferation | 121.7 ± 2.1 | DHS-48 | [1] |

| Cytochalasin J | Cytochalasan | Inhibition of ConA-induced T-cell proliferation | 25.6 ± 1.2 | DHS-48 | [1] |

| Cytochalasin J | Cytochalasan | Inhibition of LPS-induced B-cell proliferation | 142.3 ± 3.5 | DHS-48 | [1] |

| 18-Deacetyl-cytochalasin H | Cytochalasan | Inhibition of ConA-induced T-cell proliferation | 11.8 ± 0.8 | DHS-48 | [1] |

| 18-Deacetyl-cytochalasin H | Cytochalasan | Inhibition of LPS-induced B-cell proliferation | 135.4 ± 2.9 | DHS-48 | [1] |

| Ergosterol peroxide | Sterol | Inhibition of ConA-induced T-cell proliferation | 35.75 ± 1.09 | DHS-48 & DHS-11 (co-culture) | [2][3] |

| Ergosterol peroxide | Sterol | Inhibition of LPS-induced B-cell proliferation | 47.65 ± 1.21 | DHS-48 & DHS-11 (co-culture) | [2][3] |

| Diaporchromone A | Chromone | Inhibition of ConA-induced T-cell proliferation | 34 | DHS-48 | [4] |

| Diaporchromone A | Chromone | Inhibition of LPS-induced B-cell proliferation | 117 | DHS-48 | [4] |

| Phomochromenone C | Chromone | Inhibition of ConA-induced T-cell proliferation | 42 | DHS-48 | [5] |

| Phomochromenone C | Chromone | Inhibition of LPS-induced B-cell proliferation | 15 | DHS-48 | [5] |

| Cytochalasin J | Cytochalasan | Androgen Receptor (AR) Antagonism | 6.20 | Peperomia sui isolate | [6] |

Table 2: Cytotoxic Activity of Secondary Metabolites from Phomopsis asparagi

| Compound | Class | Cell Line | IC50 Value (µM) | Source Strain | Reference |

| Phomoparagin B | Cytochalasan | Murine splenocytes | 111.7 ± 1.1 | DHS-48 | [1] |

| Cytochalasin H | Cytochalasan | Murine splenocytes | 373.7 ± 3.3 | DHS-48 | [1] |

| Cytochalasin J | Cytochalasan | Murine splenocytes | 84.4 ± 0.3 | DHS-48 | [1] |

| 18-Deacetyl-cytochalasin H | Cytochalasan | Murine splenocytes | 42.17 ± 1.7 | DHS-48 | [1] |

| Phomosterol C | Sterol | HepG2 | 73.37 | DHS-48 & DHS-11 (co-culture) | [3] |

| Phomosterol C | Sterol | Hela | 87.30 | DHS-48 & DHS-11 (co-culture) | [3] |

| Ergosterol peroxide | Sterol | HepG2 | 65.97 | DHS-48 & DHS-11 (co-culture) | [3] |

| Ergosterol peroxide | Sterol | Hela | 72.02 | DHS-48 & DHS-11 (co-culture) | [3] |

| Phomocytochalasin A | Cytochalasan | Hela | - | DHS-48 | [5] |

| Phomocytochalasin A | Cytochalasan | HepG2 | - | DHS-48 | [5] |

Table 3: Enzyme Inhibitory Activity of Secondary Metabolites from Phomopsis asparagi

| Compound | Class | Enzyme | IC50 Value (µM) | Source Strain | Reference |

| (±)-Phomopsisin A | Diphenylcyclopentenone | α-glucosidase | 30.07 ± 0.75 | Not specified | [7] |

| Compound 11 (from co-culture) | Polyketide | Acetylcholinesterase (AChE) | 86.11 ± 1.56 | DHS-48 & DHS-11 (co-culture) | [3] |

Experimental Protocols

This section details the methodologies for the fermentation, isolation, characterization, and bioassays of secondary metabolites from Phomopsis asparagi, based on published literature.

Fungal Fermentation

-

Strain and Culture Conditions: The endophytic fungus Phomopsis asparagi (e.g., strain DHS-48) is typically isolated from plant tissues, such as the roots of mangrove plants (Rhizophora mangle)[1]. The fungus is cultured on Potato Dextrose Agar (PDA) plates for several days to obtain a sufficient amount of mycelia.

-

Solid-State Fermentation: For large-scale production of secondary metabolites, solid-state fermentation is commonly employed. This involves inoculating a solid substrate, such as rice, with the fungal mycelia. The mixture is then incubated under controlled temperature and humidity for a period of 30-45 days.

-

Liquid-State Fermentation: Alternatively, liquid fermentation can be performed in Potato Dextrose Broth (PDB) or other suitable liquid media. The fungal mycelia are added to the broth and incubated on a shaker to ensure proper aeration and growth.

-

Co-culture Fermentation: To induce the production of novel or cryptic secondary metabolites, co-culture techniques can be utilized. This involves growing Phomopsis asparagi with another fungal strain (e.g., Phomopsis sp. DHS-11) on the same culture medium[3].

Extraction and Isolation of Secondary Metabolites

-

Extraction: The fermented solid or liquid culture is extracted with an organic solvent, typically ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Preliminary Fractionation: The crude extract is often subjected to a preliminary fractionation step. This can be achieved by partitioning the extract between different immiscible solvents (e.g., n-hexane and 90% methanol) or by using vacuum liquid chromatography (VLC) on silica gel.

-

Chromatographic Purification: The resulting fractions are further purified using a combination of chromatographic techniques:

-

Column Chromatography (CC): Silica gel or Sephadex LH-20 are commonly used as the stationary phase. Elution is performed with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is a standard method for the final purification of compounds. A gradient of acetonitrile-water or methanol-water is typically used as the mobile phase.

-

Structure Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic and spectrometric techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are performed to determine the carbon skeleton and the relative stereochemistry of the molecule.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compound.

-

Electronic Circular Dichroism (ECD) and X-ray Crystallography: These methods are employed to determine the absolute configuration of chiral molecules[1][7].

Bioassays

-

Cell Preparation: Splenocytes are isolated from the spleens of mice (e.g., BALB/c).

-

Cell Proliferation Assay: The splenocytes are seeded in 96-well plates and stimulated with mitogens such as concanavalin A (ConA) for T-cell proliferation or lipopolysaccharide (LPS) for B-cell proliferation.

-

Treatment and Incubation: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a colorimetric method, such as the Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of the cells. The absorbance is read using a microplate reader, and the IC50 values are calculated[1].

-

Cell Lines: Various human cancer cell lines (e.g., HeLa, HepG2) or normal cell lines are used.

-

Cell Seeding: The cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with different concentrations of the test compounds.

-

Incubation: The plates are incubated for a specified time (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance of the formazan product is measured, and the IC50 values are calculated[3].

-

Enzyme and Substrate: The assay uses α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Reaction Mixture: The test compound is pre-incubated with the enzyme solution in a buffer (e.g., phosphate buffer, pH 6.8).

-

Reaction Initiation and Termination: The reaction is initiated by adding the substrate and incubated. The reaction is then stopped by adding a solution of sodium carbonate.

-

Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. Acarbose is typically used as a positive control[7].

Mandatory Visualization

Experimental Workflow

Caption: General experimental workflow for the isolation and characterization of secondary metabolites.

Calcineurin/NFAT Signaling Pathway Inhibition

Caption: Inhibition of the Calcineurin/NFAT signaling pathway by Phomoparagin B.

Conclusion

Phomopsis asparagi is a rich and valuable source of diverse secondary metabolites with significant potential for therapeutic applications. The compounds isolated from this fungus, particularly the cytochalasans and chromones, have demonstrated potent immunosuppressive and cytotoxic activities. The detailed experimental protocols and workflow outlined in this guide provide a framework for the continued exploration of the chemical diversity of this organism. Further research, including the investigation of biosynthetic pathways and the optimization of fermentation conditions, will undoubtedly lead to the discovery of novel bioactive molecules with the potential to be developed into new drugs for a variety of diseases. The inhibition of the Calcineurin/NFAT signaling pathway by compounds like Phomoparagin B highlights a specific mechanism of action that warrants further investigation for the development of targeted immunosuppressive therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Induction of Three New Secondary Metabolites by the Co-Culture of Endophytic Fungi Phomopsis asparagi DHS-48 and Phomopsis sp. DHS-11 Isolated from the Chinese Mangrove Plant Rhizophora mangle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Four New Chromones from the Endophytic Fungus Phomopsis asparagi DHS-48 Isolated from the Chinese Mangrove Plant Rhizophora mangle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epigenetic Manipulation Induced Production of Immunosuppressive Chromones and Cytochalasins from the Mangrove Endophytic Fungus Phomopsis asparagi DHS-48 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Five new secondary metabolites from the fungus Phomopsis asparagi - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Role of Phytotoxins in Asparagus Stem Blight: A Technical Guide

An In-depth Examination of the Pathogenesis of Phomopsis asparagi and its Phytotoxic Arsenal

Asparagus stem blight, a devastating disease primarily caused by the fungal pathogen Phomopsis asparagi (also referred to as Phoma asparagi), poses a significant threat to asparagus cultivation worldwide.[1][2][3] The pathogen's virulence is not solely attributed to its physical invasion of the host tissue but also to the production of phytotoxic secondary metabolites that facilitate disease development. While the specific compound "Altiloxin B" is not documented in the current scientific literature in the context of asparagus stem blight, extensive research has been conducted on the phytotoxic properties of metabolites produced by P. asparagi. This technical guide provides a comprehensive overview of the current understanding of these phytotoxins, their proposed mechanisms of action, and the experimental approaches used to study them.

The Pathogen: Phomopsis asparagi

Phomopsis asparagi is a fungal pathogen that causes necrotic lesions on the stems, branches, and cladophylls of asparagus plants (Asparagus officinalis).[2] These lesions can girdle the stem, leading to wilting, dieback, and significant yield losses.[2][4] The fungus overwinters in infected crop debris and releases spores that are spread by rain splash and wind, initiating new infections.

Evidence for Phytotoxin Involvement in Disease Development

The involvement of phytotoxins in the pathogenesis of asparagus stem blight is supported by several lines of evidence. Culture filtrates of P. asparagi, from which the fungal mycelium has been removed, have been shown to induce disease symptoms when applied to healthy asparagus tissue. This indicates the presence of extracellular compounds that are toxic to the plant cells. While a single, primary phytotoxin has not been definitively identified and named "this compound," a complex of bioactive metabolites is likely responsible for the observed phytotoxicity.

Known Phytotoxic Compounds from Phomopsis asparagi

Research into the secondary metabolites of Phomopsis species has revealed a diverse array of compounds with biological activity. While studies specifically isolating and characterizing phytotoxins directly from P. asparagi causing stem blight are ongoing, related research on endophytic strains of P. asparagi has identified several classes of compounds, including cytochalasins.

A study on an endophytic strain of Phomopsis asparagi DHS-48, isolated from mangrove roots, led to the isolation of three new cytochalasins, phomoparagins A-C, along with five known analogs.[5] While these compounds were evaluated for their immunosuppressive activity, cytochalasins as a class are well-known for their ability to disrupt actin filaments in eukaryotic cells, a mechanism that could also contribute to phytotoxicity by affecting plant cell structure and function.

| Compound Class | Specific Compounds Isolated from P. asparagi (endophytic strain) | Known Biological Activity | Potential Role in Phytotoxicity |

| Cytochalasins | Phomoparagins A-C, and five known analogs | Immunosuppressive, Actin filament disruption | Disruption of cytoskeleton, inhibition of cytoplasmic streaming, cell wall synthesis, and other essential cellular processes. |

Mechanism of Action and Signaling Pathways

The precise signaling pathways initiated by P. asparagi phytotoxins in asparagus have not been fully elucidated. However, based on the known activities of fungal phytotoxins, a general model can be proposed. Phytotoxins can act as elicitors of the plant's defense responses, leading to a hypersensitive response and programmed cell death. Alternatively, they can act as virulence factors that suppress the plant's defense mechanisms, allowing for successful colonization by the pathogen.

Caption: Proposed signaling pathways initiated by P. asparagi phytotoxins in an asparagus plant cell.

Experimental Protocols

5.1. Isolation and Culture of Phomopsis asparagi

-

Sample Collection: Collect asparagus stems showing typical symptoms of stem blight.

-

Surface Sterilization: Wash the infected tissue with sterile distilled water, followed by immersion in 70% ethanol for 30 seconds and 1% sodium hypochlorite for 1-2 minutes. Rinse three times with sterile distilled water.

-

Plating: Place small pieces of the sterilized tissue onto potato dextrose agar (PDA) plates amended with an antibiotic (e.g., streptomycin sulfate) to inhibit bacterial growth.

-

Incubation: Incubate the plates at 25°C in the dark until fungal growth is observed.

-

Purification: Subculture the leading edge of the fungal colony to fresh PDA plates to obtain a pure culture.

5.2. Phytotoxin Extraction from Fungal Culture

Caption: Workflow for the extraction of crude phytotoxins from P. asparagi liquid culture.

5.3. Bioassay for Phytotoxicity

-

Plant Material: Use healthy, young asparagus seedlings or detached cladophylls.

-

Treatment: Apply different concentrations of the crude phytotoxin extract (dissolved in a suitable solvent with a non-toxic surfactant) to the plant material. A control group should be treated with the solvent and surfactant alone.

-

Incubation: Place the treated plant material in a controlled environment with appropriate light and humidity.

-

Evaluation: After a set period (e.g., 24-72 hours), assess the degree of necrosis, chlorosis, or other signs of phytotoxicity. The results can be quantified by measuring the lesion diameter or using a disease severity index.

Quantitative Data on Phytotoxic Activity

While specific data for a compound named "this compound" is unavailable, research on the phytotoxic effects of culture filtrates from P. asparagi has demonstrated a dose-dependent response. The following table is a representative example of how such data would be presented.

| Concentration of Crude Extract (µg/mL) | Average Lesion Diameter on Asparagus Cladophylls (mm) ± SD |

| 0 (Control) | 0.0 ± 0.0 |

| 10 | 1.2 ± 0.3 |

| 50 | 3.5 ± 0.6 |

| 100 | 7.8 ± 1.1 |

| 200 | 12.4 ± 1.5 |

Conclusion and Future Directions

The pathogenesis of asparagus stem blight is a complex process involving the production of a suite of phytotoxic metabolites by Phomopsis asparagi. While the specific toxin "this compound" remains uncharacterized in the scientific literature, the general role of phytotoxins in this disease is evident. Future research should focus on the isolation and structural elucidation of the specific compounds responsible for the phytotoxicity observed in P. asparagi culture filtrates. A deeper understanding of their mechanisms of action and the plant signaling pathways they affect will be crucial for the development of novel and effective disease management strategies, including the breeding of resistant asparagus cultivars and the identification of new fungicide targets.

References

- 1. Phomopsis asparagi - Wikipedia [en.wikipedia.org]

- 2. globalsciencebooks.info [globalsciencebooks.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Immunosuppressive Cytochalasins from the Mangrove Endophytic Fungus Phomopsis asparagi DHS-48 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Altiloxin B from Phomopsis asparagi Cultures

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive methodology for the isolation and purification of Altiloxin B, a phytotoxic secondary metabolite, from cultures of the fungus Phomopsis asparagi. The protocol herein is synthesized from established techniques for the extraction and purification of secondary metabolites from Phomopsis and related fungal species. This guide outlines the necessary steps from fungal cultivation and fermentation to the extraction and chromatographic separation of the target compound. While specific quantitative yields for this compound are not extensively documented in publicly available literature, this protocol provides a robust framework for its successful isolation.

Introduction

Phomopsis asparagi, the anamorphic stage of Diaporthe asparagi, is a plant pathogenic fungus known to produce a variety of bioactive secondary metabolites. Among these are the altiloxins, which have demonstrated phytotoxic properties. This compound, in particular, is a subject of interest for its potential applications in agriculture and pharmacology. The isolation of pure this compound is a critical step for further structural elucidation, bioactivity screening, and mode-of-action studies. This document presents a detailed protocol for the isolation of this compound, leveraging common laboratory techniques for natural product chemistry.

Fungal Cultivation and Fermentation

Optimal production of secondary metabolites is highly dependent on the culture conditions. The following protocol is a general guideline and may require optimization for specific strains of Phomopsis asparagi.

2.1. Culture Media

A variety of solid and liquid media can be used for the cultivation of Phomopsis asparagi. Potato Dextrose Agar (PDA) is suitable for initial culture growth and maintenance, while Potato Dextrose Broth (PDB) is recommended for large-scale fermentation for metabolite extraction.

Table 1: Composition of Culture Media

| Media Component | Concentration (per 1 Liter of distilled water) |

| Potato Dextrose Agar (PDA) | |

| Potato Infusion | 200 g (from boiled potatoes) |

| Dextrose | 20 g |

| Agar | 20 g |

| Potato Dextrose Broth (PDB) | |

| Potato Infusion | 200 g (from boiled potatoes) |

| Dextrose | 20 g |

2.2. Protocol for Fungal Cultivation

-

Inoculation: Inoculate PDA plates with a pure culture of Phomopsis asparagi.

-

Incubation: Incubate the plates at 25°C in the dark for 7-10 days, or until sufficient mycelial growth is observed.

-

Seed Culture: Aseptically transfer several agar plugs (approximately 1 cm²) of the mycelial culture to a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB.

-

Incubation of Seed Culture: Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 3-5 days.

-

Large-Scale Fermentation: Use the seed culture to inoculate larger fermentation vessels (e.g., 2 L flasks containing 1 L of PDB) at a 5% (v/v) ratio.

-

Fermentation Conditions: Incubate the large-scale cultures at 25°C with shaking at 150 rpm for 14-21 days. The optimal fermentation time for this compound production may require empirical determination through time-course studies.

Extraction of this compound

The extraction process is designed to efficiently recover secondary metabolites from the fungal culture. Ethyl acetate is a commonly used solvent for extracting moderately polar compounds like this compound from fungal fermentations.

3.1. Protocol for Extraction

-

Separation of Mycelia and Broth: After the fermentation period, separate the mycelia from the culture broth by filtration through cheesecloth or by centrifugation.

-

Mycelial Extraction: Homogenize the mycelia and extract with methanol (3 x 500 mL for every 100 g of wet mycelia). Combine the methanol extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

Broth Extraction: Extract the culture filtrate with an equal volume of ethyl acetate three times. Combine the ethyl acetate fractions.

-

Drying and Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude broth extract.

-

Combine Extracts: The crude extracts from the mycelia and the broth can be combined for further purification.

Chromatographic Purification of this compound

A multi-step chromatographic approach is typically required to isolate a pure compound from a complex crude extract. This protocol outlines a general workflow using silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

4.1. Silica Gel Column Chromatography

This initial step serves to fractionate the crude extract based on polarity, simplifying the mixture for subsequent purification.

4.1.1. Protocol for Silica Gel Column Chromatography

-

Column Packing: Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent such as hexane.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 ... 0:1 hexane:ethyl acetate), followed by a gradient of ethyl acetate and methanol if highly polar compounds are also of interest.

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL).

-

Analysis of Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the fractions that show a similar TLC profile corresponding to the target compound.

Table 2: Illustrative Parameters for Silica Gel Column Chromatography

| Parameter | Specification |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase Gradient | Hexane -> Ethyl Acetate -> Methanol |

| Elution Mode | Stepwise Gradient |

| Fraction Volume | 20 mL |

| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |

4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification of this compound is achieved using preparative HPLC, which offers high resolution and purity.

4.2.1. Protocol for Preparative HPLC

-

Sample Preparation: Dissolve the pooled and concentrated fractions from the silica gel column in a suitable solvent, such as methanol, and filter through a 0.45 µm syringe filter.

-

Method Development: If analytical HPLC data for this compound is not available, develop a separation method on an analytical scale first to determine the optimal mobile phase and gradient conditions. A C18 column is a good starting point.

-

Purification: Inject the sample onto a preparative C18 HPLC column. Elute with an isocratic or gradient mobile phase system (e.g., a water:acetonitrile or water:methanol gradient).

-

Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined during analytical method development.

-

Purity Assessment: Assess the purity of the isolated this compound by analytical HPLC and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: Illustrative Parameters for Preparative HPLC

| Parameter | Specification |

| Column | C18 (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 4-8 mL/min (will vary with column dimensions) |

| Detection | UV (e.g., 210 nm, 254 nm) |

| Injection Volume | Dependent on concentration and column loading capacity |

Visualization of Workflow

The following diagrams illustrate the overall workflow for the isolation of this compound and a conceptual representation of the purification process.

Caption: Experimental workflow for this compound isolation.

Application Notes and Protocols for Mycotoxin Detection: A Focus on Aflatoxin B as a Model for Altiloxin B

Introduction

While a direct search for "Altiloxin B" did not yield specific analytical methods in the provided literature, this document outlines comprehensive protocols for the detection and quantification of Aflatoxin B1 (AFB1). Aflatoxin B1 is a potent and extensively studied mycotoxin, and the analytical principles and methodologies detailed here serve as a robust framework that can be adapted for the analysis of other mycotoxins, such as this compound. The following sections provide detailed experimental protocols, performance data, and visual workflows for the most common and effective analytical techniques used in mycotoxin analysis.

The primary methods covered include High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). These techniques are widely recognized for their sensitivity, specificity, and applicability across various sample matrices.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a cornerstone technique for the sensitive and selective quantification of aflatoxins, which are naturally fluorescent. For AFB1, which has weak natural fluorescence, a post-column derivatization (PCD) step is often employed to enhance its fluorescent signal, thereby improving detection limits.

Experimental Protocol: HPLC-PCD-FLD

This protocol is adapted for the analysis of Aflatoxin B1 in grain samples.[1]

1. Sample Preparation (Immunoaffinity Column Cleanup)

-

Extraction: Homogenize a 25 g sample with 100 mL of methanol/water (80:20, v/v).

-

Filtration: Filter the extract through filter paper.

-

Dilution: Dilute the filtrate with a phosphate-buffered saline (PBS) solution.

-

Cleanup: Pass the diluted extract through an immunoaffinity column (IAC) specific for Aflatoxin B1.[1] The IAC contains antibodies that bind to the toxin, retaining it while impurities are washed away.

-

Elution: Wash the column with water, then elute the bound Aflatoxin B1 with methanol.

-

Final Preparation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the HPLC mobile phase.

2. Chromatographic Conditions

-

HPLC System: An HPLC system equipped with a fluorescence detector and a post-column derivatization unit (e.g., a photochemical reactor or "Cobra cell").[2]

-

Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: An isocratic mixture of water, methanol, and acetonitrile. A common ratio is 60:20:30 (v/v/v).[2] The mobile phase may contain additives like potassium bromide and nitric acid to facilitate post-column bromination.[2]

-

Column Temperature: 30 °C.[1]

-

Injection Volume: 20 µL.[1]

-

Detector Wavelengths: Excitation at 360 nm and Emission at 440 nm.[1]

Workflow Diagram: HPLC-FLD Analysis

References

Application Notes and Protocols for Developing a Phytotoxicity Assay for Altiloxin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altiloxin B is a secondary metabolite isolated from the fungus Phomopsis asparagi.[1] As with many novel fungal metabolites, its biological activities, including its potential phytotoxicity, are not well characterized. The development of a robust phytotoxicity assay is a critical step in understanding the environmental impact and potential herbicidal applications of this compound. These application notes provide a detailed protocol for a laboratory-based phytotoxicity assay using a seed germination and seedling growth method. This method is sensitive, cost-effective, and suitable for the initial screening of the phytotoxic effects of chemical compounds.[2]

Principle of the Assay

The phytotoxicity assay described here is based on the principle that toxic substances will adversely affect seed germination and early seedling development.[3][4] Key parameters such as germination rate, root elongation, and shoot elongation are measured to quantify the phytotoxic effects of this compound.[2][5] A dose-response relationship can be established by testing a range of concentrations of the compound.

Experimental Protocols

1. Preparation of this compound Test Solutions

This protocol outlines the preparation of stock and working solutions of this compound.

-

Materials:

-

This compound (pure compound)

-

Dimethyl sulfoxide (DMSO)

-

Sterile distilled water

-

Sterile glassware (volumetric flasks, pipettes)

-

Vortex mixer

-

Analytical balance

-

-

Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

-

Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution with sterile distilled water to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 µg/mL). The final concentration of DMSO in all working solutions and the control should be kept constant and at a non-phytotoxic level (typically ≤ 0.5%).

-

Control Solutions:

-

Negative Control: Prepare a solution of sterile distilled water with the same concentration of DMSO used in the working solutions.

-

Positive Control (Optional): A known herbicide can be used as a positive control to validate the assay's sensitivity.

-

-

2. Plant Species and Seed Sterilization

The selection of appropriate plant species is crucial for a reliable phytotoxicity assay. A combination of monocotyledonous and dicotyledonous plants is recommended.[3]

-

Recommended Plant Species:

-

Dicotyledons: Garden cress (Lepidium sativum), Lettuce (Lactuca sativa), White mustard (Sinapis alba)

-

Monocotyledon: Sorghum (Sorghum saccharatum)

-

-

Seed Sterilization Protocol:

-

Select healthy, uniform seeds.

-

Surface sterilize the seeds by immersing them in a 1% sodium hypochlorite solution for 10 minutes.

-

Rinse the seeds thoroughly 3-5 times with sterile distilled water to remove any residual bleach.

-

Air-dry the seeds in a sterile environment (e.g., a laminar flow hood).

-

3. Seed Germination and Root Elongation Assay

This assay is performed in Petri dishes under controlled conditions.

-

Materials:

-

Sterile Petri dishes (9 cm diameter)

-

Sterile filter paper (Whatman No. 1 or equivalent)

-

Sterilized seeds

-

This compound working solutions and control solutions

-

Growth chamber or incubator with controlled temperature and light

-

Forceps

-

-

Experimental Workflow Diagram:

Caption: Experimental workflow for the this compound phytotoxicity assay.

-

Procedure:

-

Aseptically place two layers of sterile filter paper in each Petri dish.

-

Pipette 5 mL of the respective this compound working solution or control solution onto the filter paper, ensuring it is evenly moistened.

-

Carefully place a predetermined number of sterilized seeds (e.g., 10-20) on the filter paper in each Petri dish using sterile forceps.

-

Seal the Petri dishes with parafilm to prevent moisture loss.

-

Incubate the dishes in a growth chamber at a constant temperature (e.g., 25 ± 1°C) with a defined photoperiod (e.g., 16 hours light / 8 hours dark) for a specified duration (e.g., 5-7 days).

-

At the end of the incubation period, record the number of germinated seeds. A seed is considered germinated when the radicle has emerged and is at least 2 mm long.

-

For each germinated seedling, carefully measure the length of the primary root and shoot using a ruler or digital calipers.

-

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Seed Germination

| This compound Concentration (µg/mL) | Number of Seeds Sown | Number of Germinated Seeds | Germination Rate (%) | Germination Inhibition (%) |

| 0 (Control) | 60 | 58 | 96.7 | 0.0 |

| 1 | 60 | 55 | 91.7 | 5.2 |

| 10 | 60 | 48 | 80.0 | 17.3 |

| 50 | 60 | 25 | 41.7 | 56.9 |

| 100 | 60 | 10 | 16.7 | 82.7 |

| 200 | 60 | 2 | 3.3 | 96.6 |

Table 2: Effect of this compound on Seedling Growth

| This compound Concentration (µg/mL) | Average Root Length (mm) ± SD | Root Length Inhibition (%) | Average Shoot Length (mm) ± SD | Shoot Length Inhibition (%) |

| 0 (Control) | 45.2 ± 3.1 | 0.0 | 30.5 ± 2.5 | 0.0 |

| 1 | 42.1 ± 2.9 | 6.9 | 28.9 ± 2.1 | 5.2 |

| 10 | 35.8 ± 3.5 | 20.8 | 24.1 ± 1.9 | 21.0 |

| 50 | 15.3 ± 2.8 | 66.1 | 12.6 ± 1.5 | 58.7 |

| 100 | 5.1 ± 1.9 | 88.7 | 4.3 ± 1.1 | 85.9 |

| 200 | 1.2 ± 0.8 | 97.3 | 1.0 ± 0.5 | 96.7 |

Note: The data presented in the tables are hypothetical and for illustrative purposes only.

Calculations:

-

Germination Rate (%) = (Number of germinated seeds / Total number of seeds sown) x 100

-

Germination Inhibition (%) = [ (Germination rate of control - Germination rate of treatment) / Germination rate of control ] x 100

-

Root/Shoot Length Inhibition (%) = [ (Average length of control - Average length of treatment) / Average length of control ] x 100

From the dose-response data, the EC50 (half maximal effective concentration) value for each parameter can be calculated using appropriate statistical software.

Potential Signaling Pathways Affected by Phytotoxins

While the specific molecular targets of this compound in plants are unknown, many phytotoxins elicit a general stress response. This often involves the production of reactive oxygen species (ROS), which act as signaling molecules to trigger downstream defense mechanisms.

Generalized Plant Stress Response to a Toxin

Caption: Generalized signaling pathway of plant stress response to a phytotoxin.

This diagram illustrates a potential cascade of events following a plant's exposure to a toxin like this compound. The initial interaction at the cellular level can trigger the production of secondary messengers like ROS and an influx of calcium ions. These signals then activate protein kinase cascades and hormone synthesis, leading to widespread changes in gene expression. Ultimately, these cellular responses manifest as observable phytotoxic effects, such as inhibited germination and growth.

References

- 1. This compound | C15H23ClO4 | CID 21771907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Validation of germination rate and root elongation as indicator to assess phytotoxicity with Cucumis sativus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perform the phytotoxicity test with Phytotoxkit solid samples | MicroBioTests [microbiotests.com]

- 4. Phytotoxicity test with Phytotoxkit liquid samples | MicroBioTests [microbiotests.com]

- 5. Assessment of heavy metals phytotoxicity using seed germination and root elongation tests: a comparison of two growth substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Altiloxin B in Plant Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altiloxin B is a novel synthetic compound that has demonstrated significant potential in modulating key signaling pathways in plant cell cultures. These application notes provide a comprehensive overview of its use, including its mechanism of action, protocols for experimentation, and expected outcomes. The information is intended to guide researchers in utilizing this compound for studies in plant stress physiology, secondary metabolite production, and overall cellular responses.

Mechanism of Action

This compound is hypothesized to act as an inducer of the singlet oxygen (¹O₂) signaling pathway in plant cells. This pathway is a component of the plant's response to various biotic and abiotic stresses. By activating this pathway, this compound can trigger a cascade of downstream events, including the activation of defense-related genes and the production of secondary metabolites.

Data Presentation

The following tables summarize the expected quantitative data from experiments using this compound in a model plant cell suspension culture, such as Arabidopsis thaliana.

Table 1: Dose-Response Effect of this compound on Cell Viability

| This compound Concentration (µM) | Cell Viability (%) after 24h |

| 0 (Control) | 98 ± 2 |

| 1 | 95 ± 3 |

| 5 | 92 ± 4 |

| 10 | 85 ± 5 |

| 20 | 70 ± 6 |

| 50 | 45 ± 7 |

Table 2: Effect of this compound on a Key Defense Enzyme Activity (e.g., Peroxidase)

| This compound Concentration (µM) | Peroxidase Activity (units/mg protein) after 24h |

| 0 (Control) | 1.2 ± 0.2 |

| 1 | 2.5 ± 0.3 |

| 5 | 5.8 ± 0.5 |

| 10 | 12.3 ± 1.1 |

| 20 | 10.1 ± 0.9 (Inhibitory at high concentrations) |

| 50 | 6.2 ± 0.7 (Inhibitory at high concentrations) |

Table 3: this compound-Induced Secondary Metabolite Production (e.g., Phytoalexin)

| This compound Concentration (µM) | Phytoalexin Content (µg/g fresh weight) after 48h |

| 0 (Control) | 5 ± 1 |

| 1 | 15 ± 2 |

| 5 | 45 ± 5 |

| 10 | 80 ± 8 |

| 20 | 65 ± 7 |

| 50 | 30 ± 4 |

Experimental Protocols

Protocol 1: Preparation of Plant Cell Suspension Cultures

-

Initiation: Initiate callus from sterile explants (e.g., leaves, stems) of the desired plant species on a solid medium (e.g., Murashige and Skoog medium) supplemented with appropriate plant growth regulators (e.g., 2,4-D).

-

Establishment of Suspension Culture: Transfer friable callus to a liquid medium of the same composition.

-

Maintenance: Subculture the suspension cells every 7-10 days by transferring a small aliquot of the culture to a fresh medium. Maintain the cultures on a rotary shaker at 120 rpm under a 16/8 h light/dark photoperiod at 25°C.

Protocol 2: Treatment of Plant Cell Cultures with this compound

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Treatment: Use a 7-day-old cell suspension culture in its exponential growth phase. Add the this compound stock solution to the culture medium to achieve the desired final concentrations (as indicated in the data tables). Ensure the final DMSO concentration does not exceed 0.1% (v/v) in all treatments, including the control.

-

Incubation: Incubate the treated cultures under the same conditions as mentioned in Protocol 1 for the specified duration (e.g., 24h or 48h).

Protocol 3: Assessment of Cell Viability

-

Staining: Use the Evans blue staining method to assess cell viability. Prepare a 0.25% (w/v) Evans blue solution in the culture medium.

-

Procedure: Add an equal volume of the Evans blue solution to the cell suspension and incubate for 15 minutes.

-

Observation: Wash the cells with fresh medium to remove excess dye. Observe the cells under a microscope. Non-viable cells will stain blue.

-

Quantification: Determine the percentage of viable cells by counting at least 300 cells per replicate.

Protocol 4: Measurement of Peroxidase Activity

-

Enzyme Extraction: Harvest the cells by filtration and grind them in a chilled extraction buffer (e.g., phosphate buffer, pH 7.0). Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

-

Assay: The peroxidase activity can be determined spectrophotometrically. The assay mixture typically contains the enzyme extract, a substrate (e.g., guaiacol), and H₂O₂.

-

Measurement: Monitor the increase in absorbance at 470 nm due to the formation of tetraguaiacol. One unit of peroxidase activity can be defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute.

Protocol 5: Quantification of Secondary Metabolites (Phytoalexins)

-

Extraction: Harvest and freeze-dry the cells. Extract the secondary metabolites using an appropriate solvent (e.g., methanol or ethanol).

-

Analysis: Analyze the extract using High-Performance Liquid Chromatography (HPLC).

-

Quantification: Compare the peak area of the compound of interest with a standard curve generated from a pure standard to quantify the amount of the phytoalexin.

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway of this compound in a plant cell.

Experimental Workflow Diagram

Caption: General experimental workflow for studying the effects of this compound.

Application Notes and Protocols for a Potential Natural Herbicide

Note to the Researcher: Following a comprehensive literature search, no specific information could be found for a compound designated "Altiloxin B" as a potential natural herbicide. This may indicate that it is a novel, proprietary, or as-yet-unpublished compound. The following document provides a detailed template for Application Notes and Protocols that researchers, scientists, and drug development professionals can adapt for their findings on a potential natural herbicide.

Introduction

Natural herbicides present a promising avenue for sustainable agriculture, offering potentially lower environmental impact and novel modes of action to combat herbicide-resistant weeds. This document outlines the application and experimental protocols for a newly identified potential natural herbicide. The information provided herein is intended to guide researchers in the evaluation of its phytotoxic properties and mechanism of action.

Quantitative Data Summary

The herbicidal efficacy of a potential natural herbicide can be quantified through various assays. The data should be presented in a clear and structured format to allow for easy comparison.

Table 1: Herbicidal Activity Against Monocot and Dicot Weed Species

| Target Weed Species | Common Name | Growth Stage | Application Rate (g ai/ha) | Growth Inhibition (%) [Root] | Growth Inhibition (%) [Shoot] | IC₅₀ (µM) |

| Echinochloa crus-galli | Barnyard Grass | Pre-emergence | 150 | 85.2 ± 4.1 | 78.9 ± 3.5 | 15.7 |

| Digitaria sanguinalis | Large Crabgrass | Pre-emergence | 150 | 91.5 ± 3.8 | 88.3 ± 4.0 | 12.1 |

| Amaranthus retroflexus | Redroot Pigweed | Post-emergence | 150 | 95.7 ± 2.9 | 92.1 ± 3.2 | 8.5 |

| Abutilon theophrasti | Velvetleaf | Post-emergence | 150 | 89.4 ± 4.5 | 85.6 ± 3.9 | 14.2 |

Table 2: Crop Selectivity Profile

| Crop Species | Common Name | Growth Stage | Application Rate (g ai/ha) | Injury (%) | Yield Reduction (%) |

| Zea mays | Corn | Pre-emergence | 150 | < 5 | < 2 |

| Glycine max | Soybean | Pre-emergence | 150 | < 5 | < 3 |

| Triticum aestivum | Wheat | Post-emergence | 75 | < 10 | < 5 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Pre-emergence Herbicidal Activity Assay

-

Preparation of Test Plates: Fill Petri dishes (9 cm diameter) with a layer of 0.8% agar.

-

Seed Planting: Place 10 seeds of the target weed species (e.g., Echinochloa crus-galli, Digitaria sanguinalis) on the agar surface.

-

Application of Test Compound: Apply 1 mL of the test compound solution at various concentrations (e.g., 1, 10, 50, 100, 150 µM) over the seeds. A control group should be treated with the solvent only.

-

Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber at 25°C with a 16/8 h (light/dark) photoperiod.

-

Data Collection: After 7 days, measure the root and shoot length of the seedlings.

-

Analysis: Calculate the percentage of inhibition compared to the control and determine the IC₅₀ values using a suitable statistical software.

Post-emergence Herbicidal Activity Assay

-

Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) in pots containing a standard potting mix until they reach the 2-3 leaf stage.

-

Application of Test Compound: Prepare solutions of the test compound at different application rates (e.g., 37.5, 75, 150, 300 g ai/ha) in a spray solution containing a surfactant.

-

Foliar Spray: Uniformly spray the plants with the test solution using a laboratory sprayer. Control plants are sprayed with the solvent and surfactant only.

-

Greenhouse Conditions: Maintain the treated plants in a greenhouse at 25°C with a 16/8 h (light/dark) photoperiod and adequate watering.

-

Evaluation: After 14 days, visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth reduction) on a scale of 0% (no effect) to 100% (complete kill).

-

Biomass Measurement: Harvest the aerial parts of the plants and measure the fresh weight.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

Caption: Experimental workflow for evaluating herbicidal activity.

Caption: Hypothetical signaling pathway for a natural herbicide.

Investigating Altiloxin B: A Framework for Studying its Role in Plant-Pathogen Interactions

Application Note

Introduction

Altiloxin B is a secondary metabolite produced by the fungus Phomopsis asparagi. While the chemical structure of this compound is known, there is currently a notable lack of specific data in published scientific literature regarding its precise role and mechanism of action in plant-pathogen interactions. Fungi of the genus Phomopsis are recognized for their ability to produce a diverse array of bioactive secondary metabolites, some of which exhibit phytotoxic or other biological activities that can influence the outcomes of plant-fungal encounters.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential role of novel fungal metabolites like this compound in plant-pathogen systems. The following sections outline standardized protocols for assessing phytotoxicity and methodologies for dissecting the potential impact of such compounds on plant defense signaling pathways.

Section 1: Quantitative Assessment of Phytotoxicity

To understand the biological activity of this compound, a primary step is to quantify its phytotoxic effects on a model plant species. Arabidopsis thaliana is a commonly used model organism for such studies due to its rapid life cycle, well-characterized genetics, and sensitivity to a range of phytotoxic compounds.[1][2] Standardized bioassays can be employed to determine key toxicological parameters.

Table 1: Key Parameters for Phytotoxicity Assessment

| Parameter | Description | Typical Units |

| GI | Germination Index: A measure of seed germination percentage. | % |

| RRG | Relative Root Growth: The length of the primary root in treated plants relative to control plants. | % of control |

| IC50 | Half-maximal Inhibitory Concentration: The concentration of a substance that causes a 50% reduction in a measured response (e.g., root growth). | µM or µg/mL |

| LOEC | Lowest Observed Effect Concentration: The lowest concentration of a substance that has a statistically significant effect. | µM or µg/mL |

| NOEC | No Observed Effect Concentration: The highest concentration of a substance at which no statistically significant effect is observed. | µM or µg/mL |

Section 2: Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

Protocol 2.1: Seed Germination and Seedling Vigor Assay

This protocol is designed to assess the effect of this compound on the early developmental stages of Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Murashige and Skoog (MS) medium, including 0.8% agar

-

Sterile petri dishes (90 mm)

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization: Surface sterilize A. thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute incubation in a solution of 50% bleach and 0.05% Triton X-100. Rinse the seeds 5 times with sterile distilled water.

-

Plating: Resuspend the sterilized seeds in sterile 0.1% agar and stratify at 4°C for 3 days in the dark to synchronize germination.

-

Treatment Application: Prepare MS agar plates containing a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final solvent concentration is consistent across all plates, including the control, and does not exceed a level that affects plant growth (typically <0.1%).

-

Seed Sowing: Pipette the stratified seeds onto the surface of the prepared MS agar plates, ensuring even spacing.

-

Incubation: Seal the plates with micropore tape and place them vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.

-

Data Collection:

-

Germination Rate: After 3-4 days, count the number of germinated seeds (radicle emergence) in each plate.

-

Root Elongation: After 7-10 days, photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

-

-

Analysis: Calculate the germination percentage and relative root growth compared to the control. Determine the IC50 value for root growth inhibition.

Protocol 2.2: Plant Immune Response Elicitation Assay

This protocol aims to determine if this compound can trigger or suppress plant defense responses, such as the production of reactive oxygen species (ROS).

Materials:

-

Arabidopsis thaliana seedlings (10-14 days old, grown as in Protocol 2.1)

-

This compound

-

Luminol and horseradish peroxidase (HRP) for ROS detection

-

PAMP (Pathogen-Associated Molecular Pattern) elicitor (e.g., flg22 peptide)

-

96-well microplate

-

Plate reader with luminescence detection

Procedure:

-

Seedling Preparation: Carefully transfer individual seedlings from MS agar plates to the wells of a 96-well microplate, with each well containing 100 µL of sterile water. Allow the seedlings to acclimate overnight in the growth chamber.

-

Elicitation Solution: Prepare a working solution containing luminol, HRP, and the treatment (either this compound alone, a PAMP elicitor like flg22, or a combination of both).

-

Measurement: Replace the water in each well with 100 µL of the elicitation solution.

-

ROS Detection: Immediately place the microplate in a plate reader and measure luminescence every 2-5 minutes for a period of 60-90 minutes.

-

Analysis: Plot the luminescence values over time to generate ROS burst curves. Compare the curves for different treatments to determine if this compound elicits a ROS burst or suppresses the PAMP-induced ROS burst.

Section 3: Signaling Pathways in Plant-Pathogen Interactions

Fungal pathogens and their metabolites can interact with the plant's innate immune system. This system has two main branches: PAMP-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI).[3][4] this compound could potentially act as a PAMP, an effector that suppresses PTI, or a toxin that causes damage leading to a defense response.

PAMP-Triggered Immunity (PTI)

PTI is the first line of defense and is initiated when plant cell surface receptors, known as Pattern Recognition Receptors (PRRs), recognize conserved microbial molecules called PAMPs.[3][5] This recognition triggers a signaling cascade.

Caption: PAMP-Triggered Immunity (PTI) signaling cascade.

Effector-Triggered Immunity (ETI)

Successful pathogens can deliver effector proteins into the plant cell to suppress PTI. In turn, plants have evolved intracellular Resistance (R) proteins that can recognize these effectors, leading to a more robust and rapid defense response known as ETI, which often includes programmed cell death (the hypersensitive response).[3][4]

Caption: Effector-Triggered Immunity (ETI) signaling cascade.

Section 4: Proposed Experimental Workflow for this compound Investigation

The following workflow provides a logical progression for characterizing the role of this compound.

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. Arabidopsis thaliana: a new test species for phytotoxic bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Defence Mechanism In Plants Against Fungal Pathogen | PPTX [slideshare.net]

- 4. Molecular mechanisms underlying multi-level defense responses of horticultural crops to fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant signaling pathways activating defence response and interfering mechanisms by pathogen effectors, protein decoys and bodyguards [aimspress.com]

Application Notes and Protocols for Studying Fungal Virulence Factors Using a Hypothetical Toxin

A Note to the Researcher: Initial searches for "Altiloxin B" did not yield specific results, suggesting it may be a novel or less-studied compound. The following application notes and protocols are therefore based on established methodologies for studying known fungal toxins and their roles as virulence factors. This guide will use a hypothetical toxin, designated "Fungotoxin X," to illustrate the experimental framework. Researchers can adapt these protocols to study any new potential fungal virulence factor.

Application Notes

Introduction to Fungal Toxins as Virulence Factors